molecular formula C16H21N3 B12719171 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- CAS No. 132767-55-6

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)-

Cat. No.: B12719171
CAS No.: 132767-55-6
M. Wt: 255.36 g/mol
InChI Key: MJGBDMLRTAFJSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the use of various alkyl or aralkyl groups and sulfonyl groups to create derivatives of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an estrogen receptor modulator, influencing the activity of estrogen receptors in cancer cells . Additionally, it has been shown to affect protein misfolding pathways, which are relevant in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways. Its potential as an estrogen receptor modulator and its role in neurodegenerative disease research set it apart from other similar compounds .

Properties

CAS No.

132767-55-6

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-piperidin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H21N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-4,11,15,17-19H,5-10H2

InChI Key

MJGBDMLRTAFJSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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